テトラブチルアンモニウムテトラフルオロボレート

概要

説明

Synthesis Analysis

Tetrabutylammonium tetrafluoroborate can be synthesized through several methods, including the reaction of tetrabutylammonium salts with boron trifluoride. An efficient synthesis involves the interaction of 1,10-phenanthroline with tetrabutylammonium tetrafluoroborate, leading to the formation of novel compounds characterized by various spectroscopic techniques (Atanassova & Dimitrov, 2003).

Molecular Structure Analysis

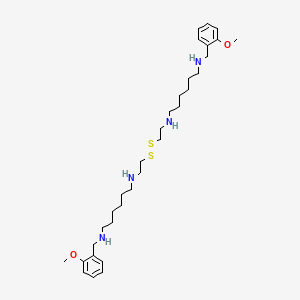

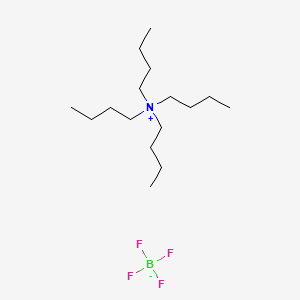

The molecular structure of tetrabutylammonium tetrafluoroborate has been elucidated through spectroscopic methods such as UV, IR, Raman spectroscopy, and NMR. These analyses confirm the presence of the tetrafluoroborate anion and the tetrabutylammonium cation, showcasing the compound's unique electronic and structural properties.

Chemical Reactions and Properties

Tetrabutylammonium tetrafluoroborate participates in various chemical reactions, including bromodeboronation and catalysis of addition reactions. It serves as a unique reagent for bromodeboronation of organotrifluoroborates, offering mild and metal-free reaction conditions that tolerate a wide range of functional groups (Yao et al., 2010). Furthermore, it is an efficient catalyst for the addition of trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones, demonstrating its versatility in organic synthesis (Chintareddy et al., 2011).

科学的研究の応用

電気化学分析

テトラブチルアンモニウムテトラフルオロボレートは、電気化学分析に広く使用されています {svg_1}. 高い導電率と広い電気化学窓を持つことから、さまざまな電気化学プロセスで電解質として役立ちます {svg_2}.

相間移動触媒

それは相間移動触媒として作用します {svg_3}. この役割において、それは反応が起こる別の相に反応物を移行させるのを促進します {svg_4}.

アリールケトンの合成

テトラブチルアンモニウムテトラフルオロボレートは、一連のアリールケトン合成の電解質として使用されます {svg_5}. アリールケトンは有機化学において重要な化合物であり、医薬品業界でさまざまな用途があります {svg_6}.

アルキルチオ硫酸塩の自己集合の阻害

それは電解質として作用し、金上のアルキルチオ硫酸塩の自己集合を阻害します {svg_7}. この特性は、表面化学の分野で役立ちます {svg_8}.

Δ(9)−テトラヒドロカンナビノール(Δ(9)−THC)のボルタンメトリーによる決定

それは、Δ(9)−テトラヒドロカンナビノール(Δ(9)−THC)のボルタンメトリーによる決定において支持電解質として使用されてきました {svg_9}. このアプリケーションは、分析化学の分野で特に関連しています {svg_10}.

生物学的に関連するマクロラクトンの合成

テトラブチルアンモニウムテトラフルオロボレートは、生物学的に関連するマクロラクトン(Sansalvamide Aなど)の合成に使用されます {svg_11}. これらの化合物は、有意な生物活性を持ち、医薬品化学の分野で関心を集めています {svg_12}.

電気化学重合

それは、電気化学重合によって共役オリゴマーを合成するために使用されます {svg_13}. このプロセスは、導電性ポリマーの製造において重要です {svg_14}.

高性能スーパーキャパシタの製造

テトラブチルアンモニウムテトラフルオロボレートは、高性能スーパーキャパシタの製造に使用されます {svg_15}. これらのエネルギー貯蔵デバイスは、高い出力密度と長いサイクル寿命を備えているため、さまざまな用途に最適です {svg_16}.

作用機序

Target of Action

Tetrabutylammonium tetrafluoroborate (TBATFB) is a quaternary ammonium salt . Its primary target is the electrochemical system where it acts as an electrolyte .

Mode of Action

TBATFB interacts with its target by facilitating the transfer of ions in the electrochemical system . It also inhibits the self-assembly of alkylthiosulfate on gold .

Biochemical Pathways

TBATFB is involved in the electrochemical pathways . It plays a crucial role in the synthesis of arylketone and acts as a phase transfer catalyst .

Pharmacokinetics

It is known to be soluble in methanol , which could potentially affect its bioavailability.

Result of Action

The action of TBATFB results in the facilitation of ion transfer in electrochemical systems . This can lead to the successful synthesis of arylketone . Additionally, it inhibits the self-assembly of alkylthiosulfate on gold .

Action Environment

The action of TBATFB can be influenced by environmental factors. For instance, it is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, it is sensitive to strong oxidizing agents and strong acids , indicating that its action can be affected by the chemical environment .

Safety and Hazards

将来の方向性

While there are no direct applications of TBATFB in the medical field, it plays an important role in chemical research and industrial production . It is widely used in the field of organic synthesis, such as fluorination reaction, olefin addition, and cyclization reaction . In addition, it can also be used in electrochemical deposition and electroplating, and plays an important role in some electronic devices .

特性

IUPAC Name |

tetrabutylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZZSJSQYOFZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059983 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Tetrabutylammonium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

429-42-5 | |

| Record name | Tetrabutylammonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Tetrabutylammonium tetrafluoroborate?

A1: The molecular formula of Tetrabutylammonium tetrafluoroborate is C16H36BF4N, and its molecular weight is 329.33 g/mol. While this information is not explicitly stated in the provided abstracts, it is readily available from chemical databases and is considered basic chemical knowledge.

Q2: Is there any spectroscopic data available for Tetrabutylammonium tetrafluoroborate?

A2: Yes, researchers have used various spectroscopic techniques to characterize Tetrabutylammonium tetrafluoroborate. These include:

- NMR Spectroscopy: Proton (1H) and fluorine (19F) NMR have been used to study the compound's behavior in different solutions and to quantify changes in the populations of adsorbed species during charging in supercapacitor electrodes.

- FTIR Spectroscopy: This technique has been utilized to study the structural changes of electrosynthesized polypyrrole films during heating and cooling processes when Tetrabutylammonium tetrafluoroborate is used as a supporting electrolyte.

Q3: What is the role of Tetrabutylammonium tetrafluoroborate in electrochemical polymerization?

A3: Tetrabutylammonium tetrafluoroborate is frequently used as a supporting electrolyte in electrochemical polymerization. It provides ionic conductivity to the reaction medium, facilitating the flow of current and the polymerization process.

Q4: How does Tetrabutylammonium tetrafluoroborate affect the self-assembly of alkylthiosulfates on gold?

A4: Research shows that Tetrabutylammonium tetrafluoroborate inhibits the self-assembly process of alkylthiosulfates on gold surfaces when used in THF solutions. This inhibition is attributed to the unique behavior of the compound compared to other tetrabutylammonium electrolytes.

Q5: Does Tetrabutylammonium tetrafluoroborate influence the electrical conductivity of polypyrrole?

A5: Yes, the polymerization medium, including the use of Tetrabutylammonium tetrafluoroborate, significantly affects the electrical conductivity of polypyrrole. This highlights the importance of choosing the appropriate electrolyte for achieving desired material properties.

Q6: Can Tetrabutylammonium tetrafluoroborate be used in catalytic electroreduction reactions?

A6: Yes, research shows that the presence of Tetrabutylammonium tetrafluoroborate in dichloromethane solutions enables the catalytic electroreduction of oxygen (O2) to water (H2O) by vanadium-salen complexes. This finding highlights the compound's potential in facilitating important chemical transformations.

Q7: What role does Tetrabutylammonium tetrafluoroborate play in N-alkylation reactions?

A7: Tetrabutylammonium tetrafluoroborate can act as a phase transfer catalyst in N-alkylation reactions of imides with alkyl halides. This catalytic activity enables these reactions to proceed efficiently under solvent-free conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。